molecular formula C11H14BrFN2 B15305225 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine

1-[(3-Bromo-4-fluorophenyl)methyl]piperazine

Cat. No.: B15305225
M. Wt: 273.14 g/mol
InChI Key: SCVCKBHGWPBLLE-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C11H14BrFN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromo-4-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other piperazine derivatives .

Properties

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

SCVCKBHGWPBLLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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